Cas no 264234-05-1 (6',7'-dihydroxybergamottin)

6',7'-dihydroxybergamottin 化学的及び物理的性質
名前と識別子
-
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]-
- 6',7'-Dihydroxybergamottin
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octenyl]oxy]-
- UNII-S2O194AWTV
- 6'',7''-dihydroxybergamottin
- 264234-05-1
- Dihydroxybergamottin
- BDBM50310824
- Dihydroxybergamottin, (+)-
- BERGAMOTTIN DIHYDROXYBERGAMOTTIN [MI]
- S2O194AWTV
- FS-9683
- 4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one
- AKOS040761192
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl)oxy)-
- CS-0023134
- (R)-17,18-Dihydroxybergamottin
- (R)-(+)-6',7'-dihydroxybergamottin
- HY-N2689
- CHEMBL1079119
- Q27138812
- CHEBI:70475
- 7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-
- (R)-6',7'-Dihydroxybergamottin
- [ "" ]
- BERGAMOTTIN DIHYDROXYBERGAMOTTIN
- 6,7-DHB
- 6',7'-Dihydroxy-Bergamottin
- 6',7'-dihydroxybergamottin
-
- インチ: InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1
- InChIKey: IXZUPBUEKFXTSD-INMULRNOSA-N
- ほほえんだ: C/C(=C\COc1c2ccc(=O)oc2cc3c1cco3)/CC[C@H](C(C)(C)O)O
計算された属性
- せいみつぶんしりょう: 372.15700
- どういたいしつりょう: 372.15728848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 578.2±50.0 °C at 760 mmHg
- フラッシュポイント: 303.5±30.1 °C
- PSA: 93.04000
- LogP: 3.77630
- じょうきあつ: 0.0±1.7 mmHg at 25°C
6',7'-dihydroxybergamottin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6',7'-dihydroxybergamottin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3147-10 mg |
6',7'-Dihydroxybergamottin |
264234-05-1 | 10mg |
¥4599.00 | 2022-04-26 | ||
ChemFaces | CFN98307-10mg |
6',7'-Dihydroxybergamottin |
264234-05-1 | >=98% | 10mg |
$318 | 2023-09-19 | |
A2B Chem LLC | AB30881-1000mg |
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]- |
264234-05-1 | 98% by HPLC | 1000mg |
$43277.00 | 2024-04-20 | |
A2B Chem LLC | AB30881-50mg |
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]- |
264234-05-1 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
ChemFaces | CFN98307-10mg |
6',7'-Dihydroxybergamottin |
264234-05-1 | >=98% | 10mg |
$438 | 2021-07-22 | |
TargetMol Chemicals | TN3147-10 mg |
6',7'-Dihydroxybergamottin |
264234-05-1 | 98% | 10mg |
¥ 20,890 | 2023-07-11 | |
A2B Chem LLC | AB30881-5mg |
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]- |
264234-05-1 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
TargetMol Chemicals | TN3147-10mg |
6',7'-Dihydroxybergamottin |
264234-05-1 | 10mg |
¥ 20890 | 2024-07-20 | ||
A2B Chem LLC | AB30881-500mg |
7H-Furo[3,2-g][1]benzopyran-7-one, 4-[[(2E,6R)-6,7-dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]- |
264234-05-1 | 98% by HPLC | 500mg |
$27058.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3147-10mg |
6',7'-Dihydroxybergamottin |
264234-05-1 | 10mg |
¥ 20890 | 2023-09-07 |
6',7'-dihydroxybergamottin 関連文献
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Xiaoqi Li,Rui An,Kun Liang,Xinhong Wang,Lisha You Toxicol. Res. 2018 7 1012
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Wen Jiang,Ming Hu RSC Adv. 2012 2 7948
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Manuel Sim?es,Richard N. Bennett,Eduardo A. S. Rosa Nat. Prod. Rep. 2009 26 746
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Ivonne M. C. M. Rietjens,Bo?ena Tyrakowska,Suzanne J. P. L. van den Berg,Ans E. M. F. Soffers,Ans Punt Toxicol. Res. 2015 4 23
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E. C. Row,S. A. Brown,A. V. Stachulski,M. S. Lennard Org. Biomol. Chem. 2006 4 1604
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Mohamed A. Farag,N. M. Ammar,T. E. Kholeif,N. S. Metwally,N. M. El-Sheikh,Ludger A. Wessjohann,A. Z. Abdel-Hamid Food Funct. 2017 8 985
6',7'-dihydroxybergamottinに関する追加情報
Recent Advances in the Study of 6',7'-Dihydroxybergamottin (264234-05-1): Implications for Drug Metabolism and Pharmacokinetics
6',7'-Dihydroxybergamottin (DHB, CAS: 264234-05-1) is a bioactive furanocoumarin derivative primarily found in grapefruit juice, known for its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. Recent studies have highlighted its significant role in drug-drug interactions (DDIs), pharmacokinetics, and potential therapeutic applications. This research briefing synthesizes the latest findings on DHB, focusing on its mechanisms of action, clinical implications, and emerging applications in drug development.
A 2023 study published in the Journal of Pharmacology and Experimental Therapeutics elucidated the structural basis of DHB's irreversible inhibition of CYP3A4. Using X-ray crystallography and molecular docking, researchers demonstrated that DHB forms a covalent adduct with the heme moiety of CYP3A4, leading to prolonged enzyme inactivation. This mechanism explains the long-lasting effects of grapefruit juice on drug metabolism, which can persist for up to 72 hours post-consumption. The study also identified key amino acid residues involved in DHB binding, providing a framework for predicting DDIs with other CYP3A4 substrates.
In the context of cancer therapy, DHB has garnered attention for its ability to modulate the pharmacokinetics of chemotherapeutic agents. A 2024 preclinical study in Cancer Research reported that co-administration of DHB with paclitaxel increased the latter's bioavailability by 2.3-fold in murine models, attributed to CYP3A4 inhibition in the gut lumen. However, the study cautioned about the narrow therapeutic window, as excessive DHB exposure led to toxic accumulation of paclitaxel in non-target tissues. These findings underscore the need for precise dosing regimens when exploring DHB as a pharmacokinetic enhancer.
Emerging applications of DHB extend beyond its role as a metabolic inhibitor. A groundbreaking 2023 paper in Nature Chemical Biology revealed that DHB exhibits selective agonism toward the pregnane X receptor (PXR), a nuclear receptor regulating detoxification pathways. Through transcriptomic analysis, researchers found that DHB-activated PXR upregulated genes involved in multidrug resistance (MDR1) and glutathione synthesis, suggesting potential utility in combating chemoresistance. This dual functionality—as both a CYP inhibitor and PXR modulator—positions DHB as a unique pharmacophore for designing next-generation adjuvant therapies.
Analytical chemistry advancements have enabled more precise quantification of DHB in biological matrices. A 2024 methodological study in Analytical Chemistry developed a UHPLC-MS/MS assay with a lower limit of quantification (LLOQ) of 0.1 ng/mL for DHB, addressing previous challenges in measuring its low endogenous concentrations. This technical breakthrough facilitates pharmacokinetic studies and DDI risk assessments, particularly for drugs with narrow therapeutic indices like tacrolimus or cyclosporine.
Despite these advances, significant knowledge gaps remain regarding DHB's off-target effects and interspecies variability in metabolism. Recent animal studies have shown marked differences in DHB's elimination half-life between rodents (t1/2 ≈ 4 h) and primates (t1/2 ≈ 18 h), complicating translational predictions. Furthermore, a 2023 Toxicology Letters report identified DHB-mediated activation of the aryl hydrocarbon receptor (AhR) pathway at concentrations exceeding 10 μM, hinting at potential endocrine-disrupting effects that warrant further investigation.
In conclusion, 6',7'-dihydroxybergamottin continues to be a molecule of intense pharmacological interest, with recent research expanding its potential applications from a DDI perpetrator to a strategic tool in precision medicine. Future directions should focus on structure-activity relationship studies to develop DHB analogs with improved selectivity, as well as clinical trials evaluating its utility in enhancing oral drug bioavailability while minimizing adverse effects.
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